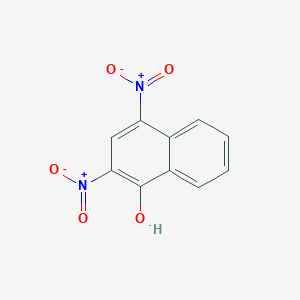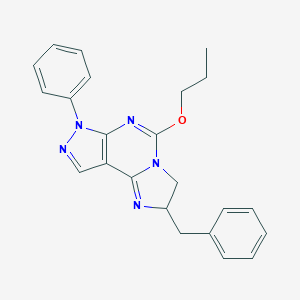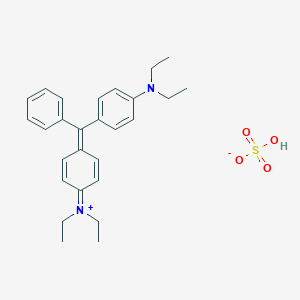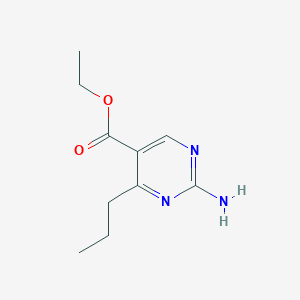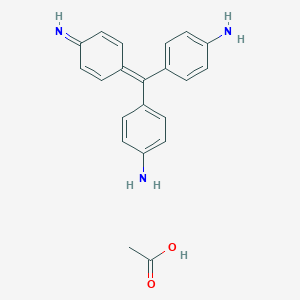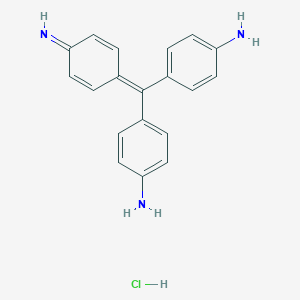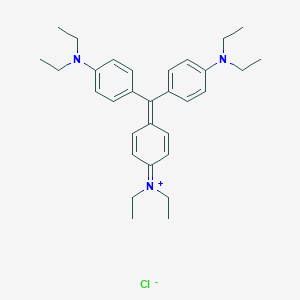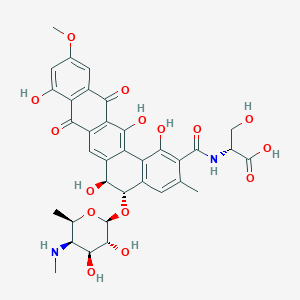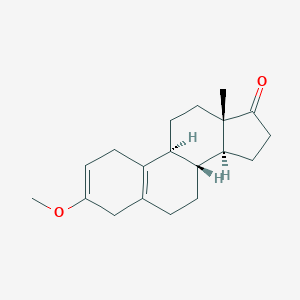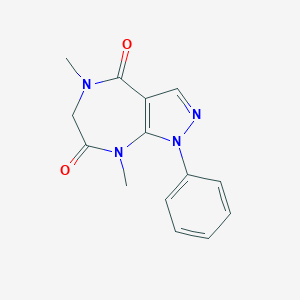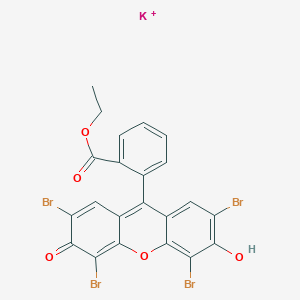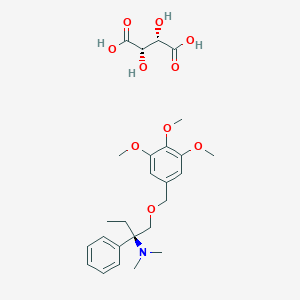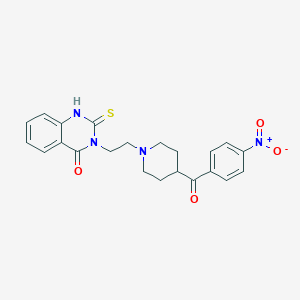![molecular formula C8H9ClN2O B147830 Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- CAS No. 131052-61-4](/img/structure/B147830.png)
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloropyridine ring and an acetamide group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- typically involves the reaction of 2-chloropyridine-4-methanol with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-(2-chloropyridin-4-yl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.
4-acetyl-2-chloropyridine: Contains an acetyl group instead of an acetamide group.
2-chloropyridine-4-methanol: Precursor in the synthesis of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-.
Uniqueness
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- is unique due to its specific combination of a chloropyridine ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
131052-61-4 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC 名称 |
N-[(2-chloropyridin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
VBWQJPVIFFILMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
规范 SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
同义词 |
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
